molecular formula C22H16N6O2 B3855715 N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

Cat. No.: B3855715
M. Wt: 396.4 g/mol
InChI Key: ARMBUXXRHBFFDD-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a nitrophenyl group, a triazine ring, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 5,6-diphenyl-1,2,4-triazin-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and triazine moieties. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazine
  • **N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazole

Uniqueness

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c29-28(30)19-13-11-16(12-14-19)15-23-26-22-24-20(17-7-3-1-4-8-17)21(25-27-22)18-9-5-2-6-10-18/h1-15H,(H,24,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMBUXXRHBFFDD-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[(E)-(4-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine

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